1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-butyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
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Overview
Description
1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-butyl-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzodioxole moiety, an oxadiazole ring, and a tetrahydroquinazoline core
Preparation Methods
The synthesis of 1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-butyl-1,2,3,4-tetrahydroquinazoline-2,4-dione involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be summarized as follows:
Formation of the Benzodioxole Moiety: This step typically involves the reaction of catechol with dihalomethanes in the presence of a base such as potassium carbonate and a phase transfer catalyst.
Synthesis of the Oxadiazole Ring: The oxadiazole ring is formed through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Construction of the Tetrahydroquinazoline Core: This involves the condensation of an appropriate amine with an isatoic anhydride, followed by cyclization.
Final Coupling and Functionalization: The final step involves coupling the benzodioxole and oxadiazole intermediates with the tetrahydroquinazoline core under conditions such as palladium-catalyzed cross-coupling.
Chemical Reactions Analysis
1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-butyl-1,2,3,4-tetrahydroquinazoline-2,4-dione undergoes various chemical reactions, including:
Scientific Research Applications
1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-butyl-1,2,3,4-tetrahydroquinazoline-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit the proliferation of various cancer cell lines.
Materials Science: Due to its unique structural features, the compound is being explored for use in the development of novel materials with specific electronic and optical properties.
Biological Research: The compound’s interactions with biological macromolecules make it a valuable tool for studying enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-butyl-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets. The compound has been shown to:
Comparison with Similar Compounds
When compared to similar compounds, 1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-butyl-1,2,3,4-tetrahydroquinazoline-2,4-dione stands out due to its unique combination of structural features. Similar compounds include:
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzodioxole moiety but differ in their core structures and functional groups.
3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid: This compound also contains the benzodioxole moiety but has a different overall structure and reactivity.
Properties
IUPAC Name |
1-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-butylquinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O5/c1-2-3-10-25-21(27)15-6-4-5-7-16(15)26(22(25)28)12-19-23-20(24-31-19)14-8-9-17-18(11-14)30-13-29-17/h4-9,11H,2-3,10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXKWFHJMJIEPOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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